molecular formula C25H26N2O2S B11546347 O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate

O-{4-[(3-methylphenyl)carbamoyl]phenyl} benzyl(propyl)carbamothioate

Cat. No.: B11546347
M. Wt: 418.6 g/mol
InChI Key: PZMPBTDRIVRHBN-UHFFFAOYSA-N
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Description

4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a benzyl(propyl)carbamothioyl group and a 3-methylphenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl(propyl)carbamothioyl Intermediate: This step involves the reaction of benzyl chloride with propylamine in the presence of a base to form benzyl(propyl)amine. This intermediate is then reacted with carbon disulfide to form benzyl(propyl)carbamothioyl chloride.

    Coupling with Benzamide: The benzyl(propyl)carbamothioyl chloride is then reacted with 3-methylphenylbenzamide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl(propyl)carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzyl(propyl)carbamothioyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(2-BROMOPHENYL)BENZAMIDE
  • 4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(4-METHYLPHENYL)BENZAMIDE

Uniqueness

4-{[BENZYL(PROPYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenyl group distinguishes it from other similar compounds, potentially leading to different interactions with molecular targets and varying degrees of efficacy in its applications.

Properties

Molecular Formula

C25H26N2O2S

Molecular Weight

418.6 g/mol

IUPAC Name

O-[4-[(3-methylphenyl)carbamoyl]phenyl] N-benzyl-N-propylcarbamothioate

InChI

InChI=1S/C25H26N2O2S/c1-3-16-27(18-20-9-5-4-6-10-20)25(30)29-23-14-12-21(13-15-23)24(28)26-22-11-7-8-19(2)17-22/h4-15,17H,3,16,18H2,1-2H3,(H,26,28)

InChI Key

PZMPBTDRIVRHBN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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